molecular formula C8H7NO4 B14845008 5-Acetyl-4-hydroxypyridine-2-carboxylic acid

5-Acetyl-4-hydroxypyridine-2-carboxylic acid

Cat. No.: B14845008
M. Wt: 181.15 g/mol
InChI Key: XDHQAEYRKVPBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-4-hydroxypyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-hydroxypyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with acetylating agents under controlled conditions. For instance, the acetylation of 4-hydroxypyridine-2-carboxylic acid using acetic anhydride in the presence of a catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Acetyl-4-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Acetyl-4-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. Additionally, the hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with various biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with similar structural features.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): A structural isomer of nicotinic acid.

Uniqueness

5-Acetyl-4-hydroxypyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

5-acetyl-4-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7NO4/c1-4(10)5-3-9-6(8(12)13)2-7(5)11/h2-3H,1H3,(H,9,11)(H,12,13)

InChI Key

XDHQAEYRKVPBGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=CC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.